molecular formula C34H32N4O4Zn B151258 Protoporphyrin IX containing ZN CAS No. 15442-64-5

Protoporphyrin IX containing ZN

Cat. No.: B151258
CAS No.: 15442-64-5
M. Wt: 626.0 g/mol
InChI Key: FUTVBRXUIKZACV-UHFFFAOYSA-L
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Chemical Reactions Analysis

Enzymatic Formation

  • Ferrochelatase (FECH) Activity : Under iron deficiency, FECH catalyzes Zn²⁺ insertion into PPIX, forming ZnPPIX as a byproduct .

  • Substrate Specificity : FECH prefers Fe²⁺ but accommodates Zn²⁺ at ~1% efficiency, leading to ZnPPIX accumulation in tissues like liver and erythrocytes .

Photochemical Redox Reactions

ZnPPIX serves as a photosensitizer due to its excited triplet state (³ZnP*):

Oxidative Pathways

  • Singlet Oxygen Generation :

    3ZnPPIX+3O2ZnPPIX+1O2{}^{3}\text{ZnPPIX}^*+{}^{3}\text{O}_2\rightarrow \text{ZnPPIX}+{}^{1}\text{O}_2

    Used in photodynamic therapy (PDT) to induce oxidative stress in cancer cells .

Reductive Pathways

  • Electron Transfer : ³ZnPPIX* donates electrons to substrates like hydroquinones, enabling photocatalytic reduction reactions .

IDO Inhibition

ZnPPIX disrupts indoleamine 2,3-dioxygenase (IDO), an immunosuppressive enzyme, by competitive binding to its heme pocket (IC₅₀ = 2.5 μM) .

Heme Oxygenase-1 (HO-1) Modulation

  • Inhibition : ZnPPIX suppresses HO-1 activity (↓ bilirubin production), sensitizing cancer cells to cisplatin via ROS accumulation .

  • Mechanism :

    ZnPPIX+HO 1Inactive Complex(Kd=0.8muM)[10]\text{ZnPPIX}+\text{HO 1}\rightarrow \text{Inactive Complex}\quad (K_d=0.8\\mu \text{M})[10]

Thermal Degradation

At >300°C, ZnPPIX decomposes into:

ZnPPIXΔCO2+CO+NOx+ZnO[3]\text{ZnPPIX}\xrightarrow{\Delta}\text{CO}_2+\text{CO}+\text{NO}_x+\text{ZnO}[3]

pH-Dependent Behavior

  • Optimal Stability : pH 7–8 in aqueous buffers .

  • Demetalation : Occurs below pH 4, releasing Zn²⁺ and PPIX .

Meat Color Enhancement

  • ZnPPIX Formation in Meat :

    Meat SourceZnPPIX (nmol/g DM)Key Factors
    Pork Liver12.4 ± 1.2High zinc chelatase activity, pH 5.5–6.0
    Horse Meat9.8 ± 0.9Total heme >120 nmol/g DM
    Beef2.1 ± 0.3Low zinc content

Microbial Production

  • E. coli Fermentation :

    • Strain : HAEM7 engineered for ZnPPIX biosynthesis .

    • Yield : 2.2 g/L (39.9 mg/L/h) under optimized Zn²⁺/Fe²⁺ ratios .

ROS Generation

  • Cisplatin Synergy : ZnPPIX + cisplatin ↑ ROS by 3.2-fold in HepG2 cells, triggering apoptosis .

  • Caspase-3 Activation : 4.5-fold increase in activity compared to cisplatin alone .

Structural Influences on Reactivity

  • Axial Ligand Effects : The Zn²⁺ center adopts a square-planar geometry, limiting ligand binding compared to Fe²⁺-porphyrins .

  • Protein Encapsulation : Embedding in bacterioferritin enhances photostability and redox efficiency .

Scientific Research Applications

Cancer Therapy

1.1 Antitumor Properties

ZnPP has been studied for its potential in cancer treatment, particularly due to its ability to enhance the effectiveness of chemotherapeutic agents. Research indicates that ZnPP can increase the sensitivity of liver cancer cell lines to cisplatin (CDDP), a common chemotherapy drug. In a study, ZnPP was shown to inhibit heme oxygenase-1 (HO-1), which is often overexpressed in tumors and associated with chemoresistance. By inhibiting HO-1, ZnPP augmented CDDP-mediated cytotoxicity, leading to increased production of reactive oxygen species (ROS) and subsequent apoptosis in cancer cells .

1.2 Immunotherapeutic Applications

ZnPP acts as a potent inhibitor of indoleamine 2,3-dioxygenase (IDO), an enzyme that facilitates immune evasion in tumors. Its inhibitory action on IDO has been linked to enhanced tumor immunity, making ZnPP a promising candidate for adjuvant immunochemotherapy in cancers . In preclinical models, ZnPP demonstrated significant antitumor effects reliant on T-cell function, suggesting its potential as an immunotherapeutic agent .

Food Industry Applications

2.1 Natural Colorant

ZnPP is recognized for its vibrant red color, making it an attractive natural colorant for various food products. Its use as a red colorant aligns with increasing consumer demand for natural ingredients over synthetic additives. The production of ZnPP through metabolically engineered strains of Escherichia coli has been optimized, yielding high concentrations suitable for commercial applications .

2.2 Meat Products

Research has shown that ZnPP can be formed from myoglobin in meat sources, providing a means to enhance the color of nitrite-free meat products. Studies indicate that factors such as pH and intrinsic meat parameters significantly influence the formation of ZnPP, offering insights into improving meat quality and shelf-life without synthetic preservatives .

Production Techniques

The production of ZnPP has been refined through metabolic engineering techniques. An optimized fermentation process using engineered E. coli strains allows for efficient biosynthesis of ZnPP from renewable carbon sources. This method not only increases yield but also supports sustainable practices in industrial production .

Case Studies and Research Findings

StudyFocusFindings
Tumor ImmunityZnPP inhibits IDO, enhancing T-cell mediated antitumor responses.
ChemotherapyZnPP increases liver cancer cell sensitivity to CDDP by inhibiting HO-1.
Food IndustryHigh-level production of ZnPP using engineered E. coli strains optimized for commercial application.
Meat QualityInvestigation into ZnPP formation from myoglobin; influences on meat color and quality discussed.

Biological Activity

Protoporphyrin IX (PPIX) containing zinc, commonly referred to as zinc protoporphyrin IX (ZnPP), is a metalloporphyrin that has garnered significant attention due to its diverse biological activities. This article explores the biological activity of ZnPP, focusing on its mechanisms, therapeutic applications, and relevant research findings.

Overview of Zinc Protoporphyrin IX

Zinc protoporphyrin IX is formed when zinc ions coordinate with protoporphyrin IX. It is a red-purple solid that is soluble in water and plays crucial roles in various biological processes, including heme synthesis and cellular signaling.

Mechanisms of Biological Activity

  • Inhibition of Indoleamine 2,3-Dioxygenase (IDO) :
    • ZnPP has been identified as a potent inhibitor of the immunosuppressive enzyme IDO, which is involved in tryptophan metabolism and immune escape in cancers. This inhibition can enhance antitumor immunity by disrupting the immunosuppressive environment created by tumors .
    • In preclinical studies, ZnPP demonstrated significant antitumor properties mediated by T cell function and IDO integrity, suggesting its potential as an adjuvant in cancer therapies .
  • Antioxidant Properties :
    • ZnPP can elevate intracellular free heme levels, leading to increased reactive oxygen species (ROS) production, which may enhance the anticancer activity of other chemotherapeutics like dihydroartemisinin (DHA) . The elevation of ROS is associated with cytotoxic effects on cancer cells.
  • Interaction with Ferrochelatase :
    • ZnPP binds to ferrochelatase, an enzyme crucial for heme biosynthesis. This interaction may influence iron metabolism and the formation of iron-sulfur clusters, which are vital for cellular functions .

Case Studies and Experimental Data

  • Tumor Immunity Enhancement :
    • A study demonstrated that ZnPP significantly inhibited IDO activity in vitro and in vivo, leading to enhanced T cell-mediated antitumor responses in models of melanoma and breast cancer . The study utilized various assays to confirm the specificity and efficacy of ZnPP as an IDO inhibitor.
  • Zinc Protoporphyrin Formation in Animal Tissues :
    • Research on pigs and chickens showed that ZnPP was formed in various internal organs such as the liver and heart but not in others like the spleen or bile. This suggests tissue-specific biosynthesis pathways for ZnPP .
  • Fluorescent Detection Methods :
    • A novel fluorescence-based method was developed for simultaneous detection of ZnPP and other porphyrins in red blood cell hemolysates. This method allows for better understanding of the accumulation of ZnPP under pathological conditions such as lead exposure or iron deficiency .

Data Table: Summary of Biological Activities

Biological Activity Mechanism References
IDO InhibitionDirect competition for heme binding; enhances antitumor immunity
Antioxidant EffectsIncreases ROS production; potentiates effects of other anticancer drugs
Interaction with FerrochelataseInfluences heme biosynthesis; affects iron metabolism
Tissue-Specific FormationObserved in liver and heart; implications for meat quality

Q & A

Basic Questions

Q. What is the structural basis of Zn-Protoporphyrin IX’s role in heme biosynthesis?

Zn-Protoporphyrin IX (ZnPPIX) is a metalloporphyrin formed by the substitution of zinc for iron in protoporphyrin IX (PPIX), a tetrapyrrole intermediate in heme biosynthesis. PPIX contains four methyl groups, two vinyl groups, and two propionic acid side chains, which facilitate metal chelation. In heme synthesis, ferrochelatase typically inserts Fe²⁺ into PPIX to form heme. However, Zn²⁺ incorporation under iron-deficient conditions produces ZnPPIX, which cannot function in oxygen transport but serves as a biomarker for iron deficiency .

Q. How does pH influence the aggregation state of PPIX in aqueous solutions?

PPIX exhibits pH-dependent aggregation:

  • pH 0–3 : Monomeric form dominates.
  • pH 3–7 : Higher-order aggregates form via π-π stacking and hydrophobic interactions.
  • pH >8 : Dimeric structures with slip angles of 38°–52° are observed. Methods like UV/vis spectroscopy (e.g., Soret band shifts), fluorescence quenching, and resonant light scattering (RLS) are used to characterize these states. Ionic strength adjustments (e.g., NaCl addition) further modulate aggregation .

Q. What spectroscopic techniques are optimal for characterizing PPIX aggregation?

  • UV/vis Spectroscopy : Monomers show a sharp Soret band at ~400 nm, while aggregates exhibit broadening or splitting (e.g., split Soret bands at pH 3–7).
  • Fluorescence Emission : Aggregation reduces fluorescence intensity due to self-quenching.
  • Resonant Light Scattering (RLS) : Detects aggregate size and density via scattered light intensity .

Advanced Research Questions

Q. What experimental approaches are used to study ZnPPIX’s photodynamic antimicrobial effects?

ZnPPIX derivatives (e.g., Ga³⁺-PPIX) are tested in photodynamic therapy (PDT) against antibiotic-resistant pathogens. Key steps:

  • Photosensitizer Activation : Irradiate ZnPPIX with visible light (e.g., 630 nm) to generate reactive oxygen species (ROS).
  • In Vitro Assays : Measure microbial viability via colony-forming unit (CFU) counts after PDT.
  • Mechanistic Studies : Use electron paramagnetic resonance (EPR) to confirm ROS production (e.g., singlet oxygen, hydroxyl radicals) .

Q. How can researchers design ion-selective electrodes using ZnPPIX for choline detection?

Methodology :

  • Sensor Fabrication : Coat all-solid-state electrodes with ZnPPIX-doped polymeric membranes (e.g., PVC matrix).
  • Electrochemical Characterization : Use cyclic voltammetry and impedance spectroscopy to optimize sensitivity.
  • Validation : Test selectivity against interferents (e.g., acetylcholine) and validate in biological matrices (e.g., serum) .

Q. What in vivo models and dosing regimens evaluate ZnPPIX’s antitumor activity?

  • Models : BALB/c mice with C-26 colon carcinoma or LL/2 lung cancer.
  • Dosing :

  • Intraperitoneal (i.p.) : 12.5–50 mg/kg for 7 days.
  • Oral (p.o.) : 11–22 mg/kg for 7 days.
    • Endpoints : Tumor volume measurement, histopathology, and biomarker analysis (e.g., VEGF reduction). Statistical significance is typically achieved at 25–50 mg/kg .

Q. How does Zn incorporation into PPIX alter biochemical activity compared to Fe or Mg?

  • Fe-PPIX : Forms heme for oxygen transport (hemoglobin) and electron transfer (cytochromes).
  • Mg-PPIX : Central to chlorophyll in photosynthesis.
  • Zn-PPIX : Acts as a competitive heme oxygenase-1 (HO-1) inhibitor, blocking heme degradation. Unlike Fe-PPIX, ZnPPIX lacks redox activity but retains photosensitizing properties .

Q. What methodologies analyze ZnPPIX formation in nitrite-free meat products like Parma ham?

  • Extraction : Isolate ZnPPIX from meat matrices using solvent systems (e.g., acetone/water).
  • Detection :

  • Spectroscopy : UV/vis (Soret band at 415–420 nm).
  • Chromatography : HPLC-MS/MS for quantification.
    • Mechanistic Studies : Incubate PPIX with Zn²⁺ and meat enzymes (e.g., ferrochelatase analogs) under anaerobic conditions to mimic curing .

Q. How can ZnPPIX’s dual role as an HO-1 inhibitor and photosensitizer be leveraged in combination therapies?

  • HO-1 Inhibition : Administer ZnPPIX (5–20 μM) to block cytoprotective heme degradation in cancer cells.
  • Photodynamic Therapy (PDT) : Irradiate ZnPPIX to generate ROS, inducing apoptosis.
  • Synergistic Design : Combine with chemotherapy (e.g., doxorubicin) to overcome drug resistance. Validate via caspase-3 activation assays and tumor regression studies .

Q. Key Methodological Considerations

  • Contradictions : ZnPPIX inhibits HO-1, while PPIX free acid activates soluble guanylyl cyclase (sGC). Use NMR or X-ray crystallography to confirm metalation state before functional assays .
  • Data Interpretation : Aggregation artifacts in spectroscopic studies can lead to false conclusions. Always cross-validate with RLS or dynamic light scattering (DLS) .

Properties

CAS No.

15442-64-5

Molecular Formula

C34H32N4O4Zn

Molecular Weight

626.0 g/mol

IUPAC Name

zinc;3-[18-(2-carboxyethyl)-8,13-bis(ethenyl)-3,7,12,17-tetramethylporphyrin-21,24-diid-2-yl]propanoic acid

InChI

InChI=1S/C34H34N4O4.Zn/c1-7-21-17(3)25-13-26-19(5)23(9-11-33(39)40)31(37-26)16-32-24(10-12-34(41)42)20(6)28(38-32)15-30-22(8-2)18(4)27(36-30)14-29(21)35-25;/h7-8,13-16H,1-2,9-12H2,3-6H3,(H4,35,36,37,38,39,40,41,42);/q;+2/p-2

InChI Key

FUTVBRXUIKZACV-UHFFFAOYSA-L

SMILES

CC1=C(C2=CC3=NC(=CC4=C(C(=C([N-]4)C=C5C(=C(C(=N5)C=C1[N-]2)C)C=C)C)C=C)C(=C3CCC(=O)O)C)CCC(=O)O.[Zn+2]

Canonical SMILES

CC1=C(C2=CC3=C(C(=C([N-]3)C=C4C(=C(C(=N4)C=C5C(=C(C(=N5)C=C1[N-]2)C)C=C)C)C=C)C)CCC(=O)O)CCC(=O)O.[Zn+2]

Appearance

A crystalline solid

Key on ui other cas no.

15442-64-5

Synonyms

[Dihydrogen 3,7,12,17-tetramethyl-8,13-divinyl-2,18-porphinedipropionato(2-)]zinc;  [Dihydrogen protoporphyrin IX-ato(2-)]zinc;  (SP-4-2)-[7,12-Diethenyl-3,8,13,17-tetramethyl-21H,23H-porphine-2,18-dipropanoato(4-)-N21,N22,N23,N24]zincate(2-) Dihydrog

Origin of Product

United States

Retrosynthesis Analysis

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Feasible Synthetic Routes

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